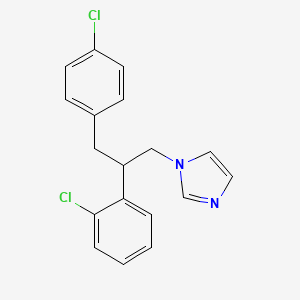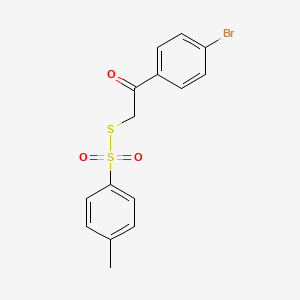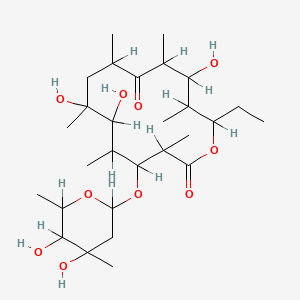
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione is a complex organic compound with a molecular formula of C28H50O10 It is known for its intricate structure, which includes multiple hydroxyl groups and a large oxacyclotetradecane ring
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would need to be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
作用機序
The mechanism by which 4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s hydroxyl groups and large ring structure allow it to form multiple hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Clarithromycin: A macrolide antibiotic with a similar large ring structure and multiple hydroxyl groups.
Roxithromycin: Another macrolide antibiotic with structural similarities.
Erythromycin: A well-known macrolide antibiotic with a comparable mechanism of action.
Uniqueness
What sets 4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione apart from these similar compounds is its specific arrangement of hydroxyl groups and the presence of the oxacyclotetradecane ring.
特性
CAS番号 |
34698-88-9 |
|---|---|
分子式 |
C28H50O10 |
分子量 |
546.7 g/mol |
IUPAC名 |
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C28H50O10/c1-10-19-14(3)22(30)15(4)21(29)13(2)11-27(8,34)24(31)16(5)23(17(6)26(33)37-19)38-20-12-28(9,35)25(32)18(7)36-20/h13-20,22-25,30-32,34-35H,10-12H2,1-9H3 |
InChIキー |
WWWXDCNRNMZGEN-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)O)(C)O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


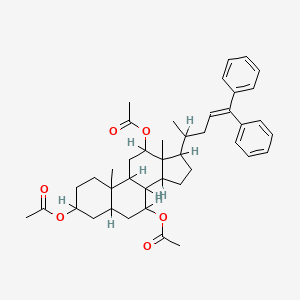


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
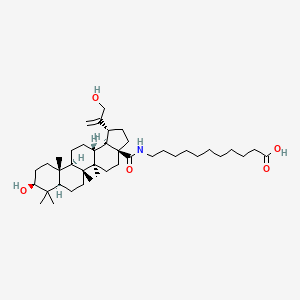
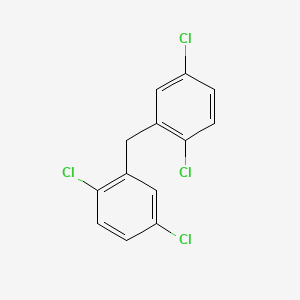
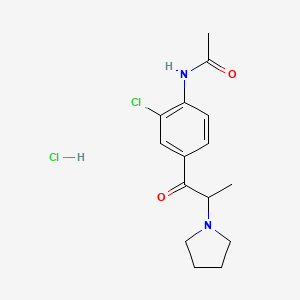
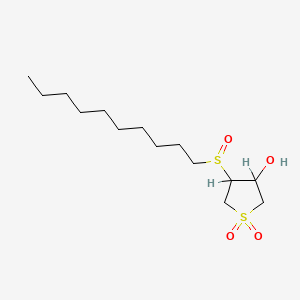


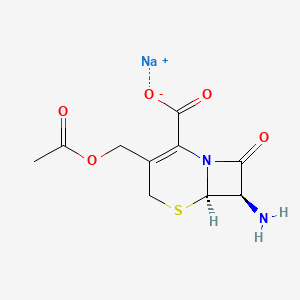
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
